molecular formula C11H17O6PS B12300587 Phenyl (Diethoxyphosphoryl)methanesulfonate

Phenyl (Diethoxyphosphoryl)methanesulfonate

Cat. No.: B12300587
M. Wt: 308.29 g/mol
InChI Key: FRRLMIINXFGKMV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (Diethoxyphosphoryl)methanesulfonate typically involves the reaction of phenol with diethoxyphosphoryl chloride and methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

Phenol+Diethoxyphosphoryl chloride+Methanesulfonyl chloridePhenyl (Diethoxyphosphoryl)methanesulfonate+HCl\text{Phenol} + \text{Diethoxyphosphoryl chloride} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Phenol+Diethoxyphosphoryl chloride+Methanesulfonyl chloride→Phenyl (Diethoxyphosphoryl)methanesulfonate+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the stoichiometry of the reactants .

Chemical Reactions Analysis

Types of Reactions

Phenyl (Diethoxyphosphoryl)methanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phenyl (diethoxyphosphoryl)amine derivatives .

Scientific Research Applications

Phenyl (Diethoxyphosphoryl)methanesulfonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Phenyl (Diethoxyphosphoryl)methanesulfonate involves its ability to act as a phosphorylating agent. It can transfer the diethoxyphosphoryl group to nucleophilic sites on target molecules, thereby modifying their chemical properties. This mechanism is particularly useful in the synthesis of phosphorylated compounds and in biochemical studies .

Comparison with Similar Compounds

Phenyl (Diethoxyphosphoryl)methanesulfonate can be compared with other similar compounds, such as:

  • Phenyl (Diethoxyphosphoryl)acetate
  • Phenyl (Diethoxyphosphoryl)propionate
  • Phenyl (Diethoxyphosphoryl)butyrate

These compounds share the diethoxyphosphoryl group but differ in the nature of the ester group attached to the phenyl ring. The uniqueness of this compound lies in its methanesulfonate group, which imparts distinct reactivity and applications .

Properties

Molecular Formula

C11H17O6PS

Molecular Weight

308.29 g/mol

IUPAC Name

phenyl diethoxyphosphorylmethanesulfonate

InChI

InChI=1S/C11H17O6PS/c1-3-15-18(12,16-4-2)10-19(13,14)17-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3

InChI Key

FRRLMIINXFGKMV-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CS(=O)(=O)OC1=CC=CC=C1)OCC

Origin of Product

United States

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